The synthesis of 6-chloro-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one has been described in the literature [ [] ]. The synthesis involves several steps, starting from readily available starting materials. A key step is the formation of the benzoxazinone ring, which can be achieved through the reaction of a suitably substituted anthranilic acid with a chloroacetyl chloride derivative. The oxadiazole ring is then introduced through a cyclization reaction with a hydrazide derivative. The final compound can be purified by standard techniques such as recrystallization or chromatography.
The molecular structure of 6-chloro-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one has been characterized using various analytical techniques including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy [ [] ]. The X-ray crystal structure provides detailed information about the bond lengths, bond angles, and spatial arrangement of atoms within the molecule. NMR spectroscopy provides information about the chemical environment of individual atoms within the molecule. This data confirms the proposed structure and provides insights into the molecule's three-dimensional shape, which can be important for understanding its biological activity.
The physical and chemical properties of 6-chloro-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one have been partially characterized in the literature. The melting point of the compound has been reported [ [] ]. Its solubility in various solvents is likely influenced by its structure and the presence of polar functional groups. The compound's stability under different conditions (temperature, pH, light) is important for its handling and potential applications.
The primary application of 6-chloro-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one currently lies in its potential as a factor Xa inhibitor for anticoagulant therapy [ [] ]. Further research is required to fully evaluate its efficacy, safety, and potential side effects before it can be considered for clinical use.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9